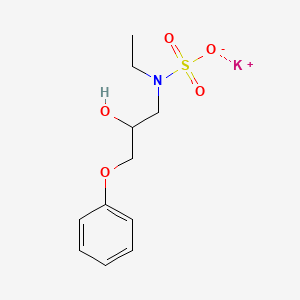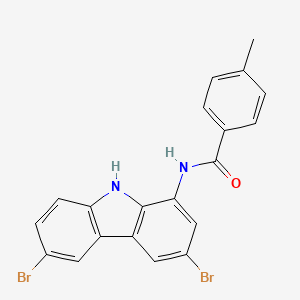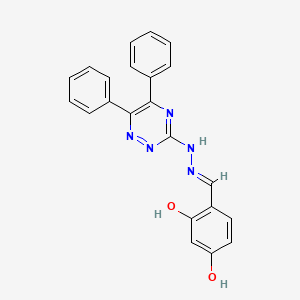
potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate, also known as KHEPS, is a chemical compound used in scientific research for its potential therapeutic properties. KHEPS has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use as an anti-inflammatory agent. In
Mécanisme D'action
The mechanism of action of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in cancer growth and inflammation. potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell growth. Additionally, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to reduce inflammation in animal models of arthritis and colitis. In vivo studies have shown that potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has low toxicity and is well-tolerated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate in lab experiments is its potential therapeutic properties as an anti-cancer and anti-inflammatory agent. Additionally, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to have low toxicity and is well-tolerated. However, one limitation of using potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate. One area of interest is the development of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate in humans.
Conclusion:
In conclusion, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate is a chemical compound with potential therapeutic properties as an anti-cancer and anti-inflammatory agent. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways involved in cancer growth and inflammation. Further research is needed to fully understand the potential of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate as a therapeutic agent and to develop derivatives with improved solubility and bioavailability.
Méthodes De Synthèse
Potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate can be synthesized by reacting ethyl 2-bromo-3-phenoxypropionate with potassium sulfamate in the presence of a palladium catalyst. The reaction yields potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate as a white crystalline solid with a melting point of 153-154°C.
Applications De Recherche Scientifique
Potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been studied for its potential therapeutic properties as an anti-cancer and anti-inflammatory agent. In vitro studies have shown that potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to reduce inflammation in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
potassium;N-ethyl-N-(2-hydroxy-3-phenoxypropyl)sulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5S.K/c1-2-12(18(14,15)16)8-10(13)9-17-11-6-4-3-5-7-11;/h3-7,10,13H,2,8-9H2,1H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIDOADLWYNPFN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COC1=CC=CC=C1)O)S(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16KNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
potassium;N-ethyl-N-(2-hydroxy-3-phenoxypropyl)sulfamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6122509.png)
![5-(4-bromophenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122512.png)
![2-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6122520.png)


![5-{[(4-chlorophenyl)amino]methyl}-2-(3-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6122543.png)
![2-{[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6122551.png)

![1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide](/img/structure/B6122560.png)
![N-(4-methoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6122566.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6122577.png)
![5-methyl-6-(1-piperidinylcarbonyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6122582.png)
![{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6122593.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1-(2-pyridinylmethyl)-2-piperidinone](/img/structure/B6122603.png)